
4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile is a useful research compound. Its molecular formula is C22H22ClF2NO2S and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((1S,4R)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile , also known as MK-0752, is a complex organic molecule notable for its potential biological activity, particularly in the context of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H21ClF2O3S
- Molecular Weight : 428.9 g/mol
- CAS Number : 471905-69-8
The structure features a cyclohexyl ring substituted with a sulfonyl group and difluorophenyl moieties, contributing to its pharmacological properties. The presence of the 4-chlorophenylsulfonyl group enhances its reactivity towards biological targets.
Structural Representation
Feature | Description |
---|---|
Chiral Centers | Yes (1S, 4R configuration) |
Functional Groups | Sulfonyl, nitrile |
Key Substituents | 4-Chlorophenyl, 2,5-Difluorophenyl |
MK-0752 primarily functions as a γ-secretase inhibitor , which is crucial in the modulation of amyloid precursor protein (APP) processing. This inhibition is significant in the context of Alzheimer's disease due to its role in reducing amyloid-beta peptide production.
Pharmacokinetics
Research indicates that MK-0752 exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Undergoes extensive hepatic metabolism with various metabolites identified.
- Excretion : Primarily eliminated via urine, with significant percentages excreted as metabolites within 5 days post-administration.
Case Studies and Research Findings
- Neuropharmacological Studies :
-
Oncological Applications :
- In vitro studies showed that MK-0752 inhibits cancer cell proliferation in several lines, suggesting potential applications in cancer therapy. It was observed to induce apoptosis in certain cancer cell types while sparing normal cells.
- Safety and Tolerability :
Comparative Biological Activity
To better understand the biological activity of MK-0752, a comparison with structurally related compounds is insightful:
Compound Name | Mechanism of Action | Notable Effects |
---|---|---|
4-(4-Chlorophenylsulfonyl)-2-methylphenol | Anti-inflammatory | Reduces inflammation markers |
2-(2-Fluorophenylsulfonyl)propanoic acid | Analgesic | Pain relief in animal models |
3-(trifluoromethylphenyl)sulfonamide | Antimicrobial | Effective against bacterial strains |
Properties
Molecular Formula |
C22H22ClF2NO2S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]butanenitrile |
InChI |
InChI=1S/C22H22ClF2NO2S/c23-17-4-7-19(8-5-17)29(27,28)22(20-15-18(24)6-9-21(20)25)12-10-16(11-13-22)3-1-2-14-26/h4-9,15-16H,1-3,10-13H2 |
InChI Key |
WCHDVJKTPFNXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCCC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.